

Comparative Off-Target Profiling of BPR1J-097: A Guide for Researchers

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Compound of Interest

Compound Name: *bpr1j-097*

Cat. No.: *B612018*

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A detailed analysis of the kinase selectivity of the FLT3 inhibitor **BPR1J-097** in comparison to other established and investigational FLT3 inhibitors. This guide provides researchers, scientists, and drug development professionals with a comparative overview of the off-target profiles of **BPR1J-097** and alternative FMS-like tyrosine kinase 3 (FLT3) inhibitors, including linifanib (ABT-869), sorafenib, midostaurin (PKC412), gilteritinib, and crenolanib.

Understanding the selectivity of these compounds is crucial for interpreting experimental results and anticipating potential therapeutic and adverse effects.

Kinase Inhibition Profiling

The following tables summarize the known kinase inhibition data for **BPR1J-097** and its comparators. While a comprehensive, publicly available KINOMEScan profile for **BPR1J-097** is not available, existing data highlights its potent and selective inhibition of FLT3.

Table 1: **BPR1J-097** Kinase Inhibition Profile

Kinase Target	IC50 (nM)	Reference
FLT3	11	[1]
FLT1 (VEGFR1)	211	[1]
KDR (VEGFR2)	129	[1]

Table 2: Comparative Off-Target Kinase Inhibition of FLT3 Inhibitors

Inhibitor	Primary Target(s)	Key Off-Targets and Inhibition Data	Reference(s)
Linifanib (ABT-869)	VEGFR, PDGFR, FLT3	KDR (IC ₅₀ = 4 nM), FLT1 (IC ₅₀ = 3 nM), PDGFR β (IC ₅₀ = 66 nM), FLT3 (IC ₅₀ = 4 nM), CSF-1R (IC ₅₀ = 3 nM), KIT (IC ₅₀ = 14 nM). Much less activity against unrelated RTKs, soluble tyrosine kinases, or serine/threonine kinases (IC ₅₀ s > 1 μ M).	[2][3]
Sorafenib	RAF kinases, VEGFR, PDGFR, FLT3, KIT	KINOMEScan data at 10 μ M shows inhibition of multiple kinases including VEGFR2, VEGFR3, PDGFR β , c-KIT, and RET.	[4][5]
Midostaurin (PKC412)	Multi-targeted	Inhibits multiple kinases including PKC $\alpha/\beta/\gamma$, SYK, FLK-1, AKT, PKA, c-Kit, c-Fgr, c-Src, FLT3, PDGFR β , and VEGFR1/2 with IC ₅₀ values ranging from 80-500 nM.	[6][7][8][9]
Gilteritinib	FLT3, AXL	KINOMEScan at 100 nM shows high selectivity for FLT3	[10][11][12]

		and AXL, with some off-target activity against ALK.
Crenolanib	FLT3, PDGFR α/β	KINOMEScan at 100 nM demonstrates high selectivity for FLT3 and PDGFR α/β . It has reduced inhibition of c-Kit compared to other FLT3 inhibitors. [13] [14] [15]

Note: The initial user query mentioned a potential link between **BPR1J-097** and Mps1 inhibitors. However, extensive searches did not reveal any data to support **BPR1J-097** having activity against Monopolar Spindle 1 (Mps1) kinase.[\[16\]](#)[\[17\]](#)[\[18\]](#)

Experimental Protocols

Detailed experimental methodologies are crucial for the replication and validation of kinase inhibition data. Below are representative protocols for in vitro kinase inhibition and cellular phosphorylation assays.

In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This protocol is adapted for measuring the activity of FLT3 kinase and the inhibitory effects of compounds like **BPR1J-097**. The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during a kinase reaction.[\[19\]](#)[\[20\]](#)[\[21\]](#)[\[22\]](#)[\[23\]](#)

Materials:

- FLT3 Kinase Enzyme System (e.g., Promega V4064)
- ADP-Glo™ Kinase Assay Kit (e.g., Promega V9101)
- Substrate (e.g., Myelin Basic Protein or a specific peptide substrate)

- ATP
- Kinase Buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl₂, 0.1mg/ml BSA, 50μM DTT)
- Test compounds (e.g., **BPR1J-097**) diluted in DMSO
- 384-well white assay plates

Procedure:

- Prepare the kinase reaction mixture by diluting the FLT3 enzyme, substrate, and ATP in kinase buffer.
- Add 1 μL of the test compound at various concentrations (or DMSO for control) to the wells of the assay plate.
- Add 2 μL of the enzyme solution and 2 μL of the substrate/ATP mixture to each well.
- Incubate the plate at room temperature for a specified time (e.g., 60-120 minutes) to allow the kinase reaction to proceed.
- Add 5 μL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
- Add 10 μL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes at room temperature.
- Measure the luminescence using a plate reader. The luminescent signal is proportional to the amount of ADP produced and thus reflects the kinase activity.
- Calculate the IC₅₀ values by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration.[\[19\]](#)[\[24\]](#)

Cellular FLT3 Phosphorylation Assay

This cell-based assay measures the ability of an inhibitor to block FLT3 autophosphorylation in a cellular context.[\[25\]](#)[\[26\]](#)

Materials:

- FLT3-dependent cell line (e.g., MV4-11, MOLM-13)
- Cell culture medium (e.g., RPMI-1640 with 10% FBS)
- Test compounds (e.g., **BPR1J-097**)
- Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
- Antibodies: anti-phospho-FLT3 (Tyr591), anti-total-FLT3, and a loading control (e.g., anti- β -actin)
- SDS-PAGE and Western blotting reagents

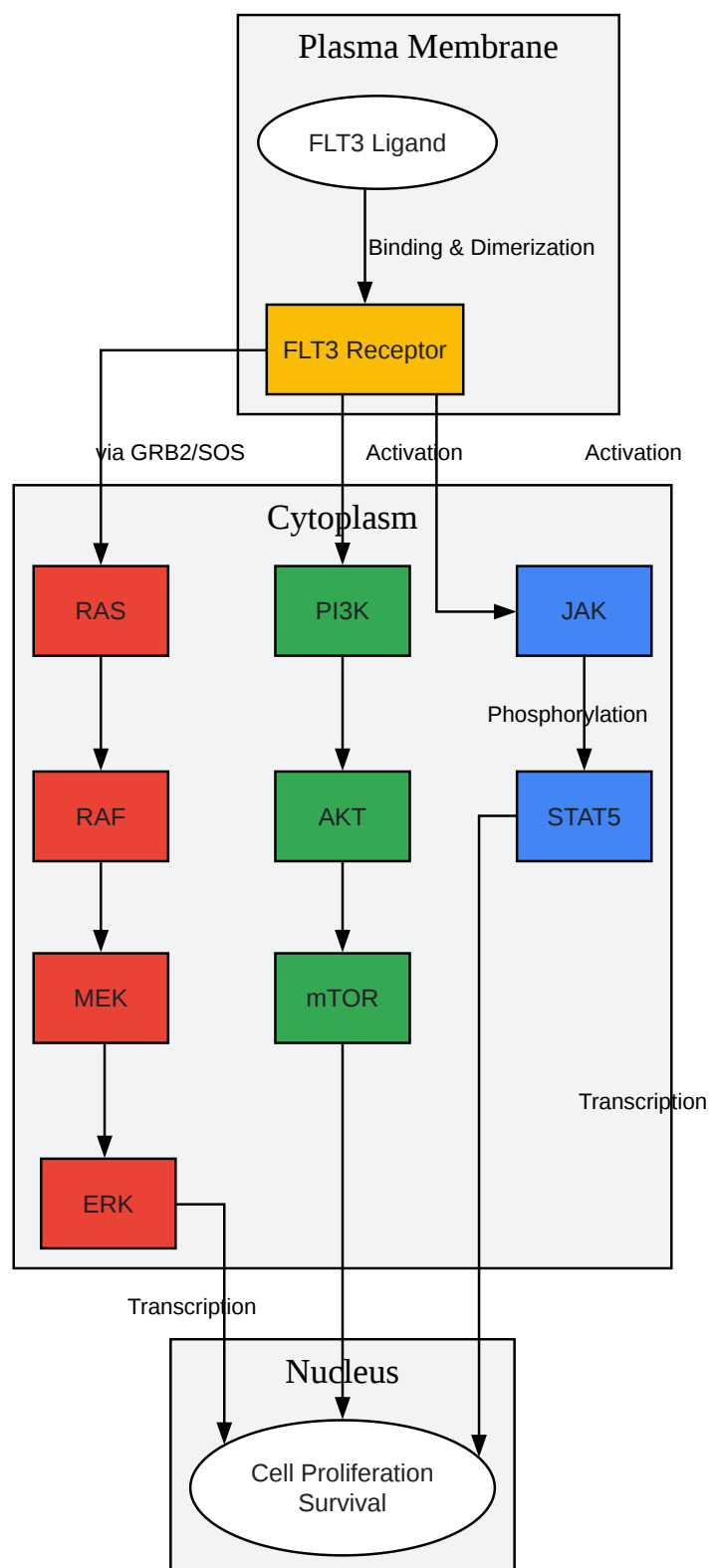
Procedure:

- Seed the FLT3-dependent cells in a multi-well plate and allow them to adhere or stabilize overnight.
- Treat the cells with various concentrations of the test compound for a specified duration (e.g., 2-4 hours).
- Lyse the cells with lysis buffer and collect the total protein lysates.
- Determine the protein concentration of each lysate.
- Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.
- Block the membrane and probe with the primary antibody against phospho-FLT3.
- Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
- Detect the signal using an enhanced chemiluminescence (ECL) substrate.

- Strip the membrane and re-probe with antibodies against total FLT3 and the loading control to ensure equal protein loading.
- Quantify the band intensities to determine the extent of inhibition of FLT3 phosphorylation at different compound concentrations.

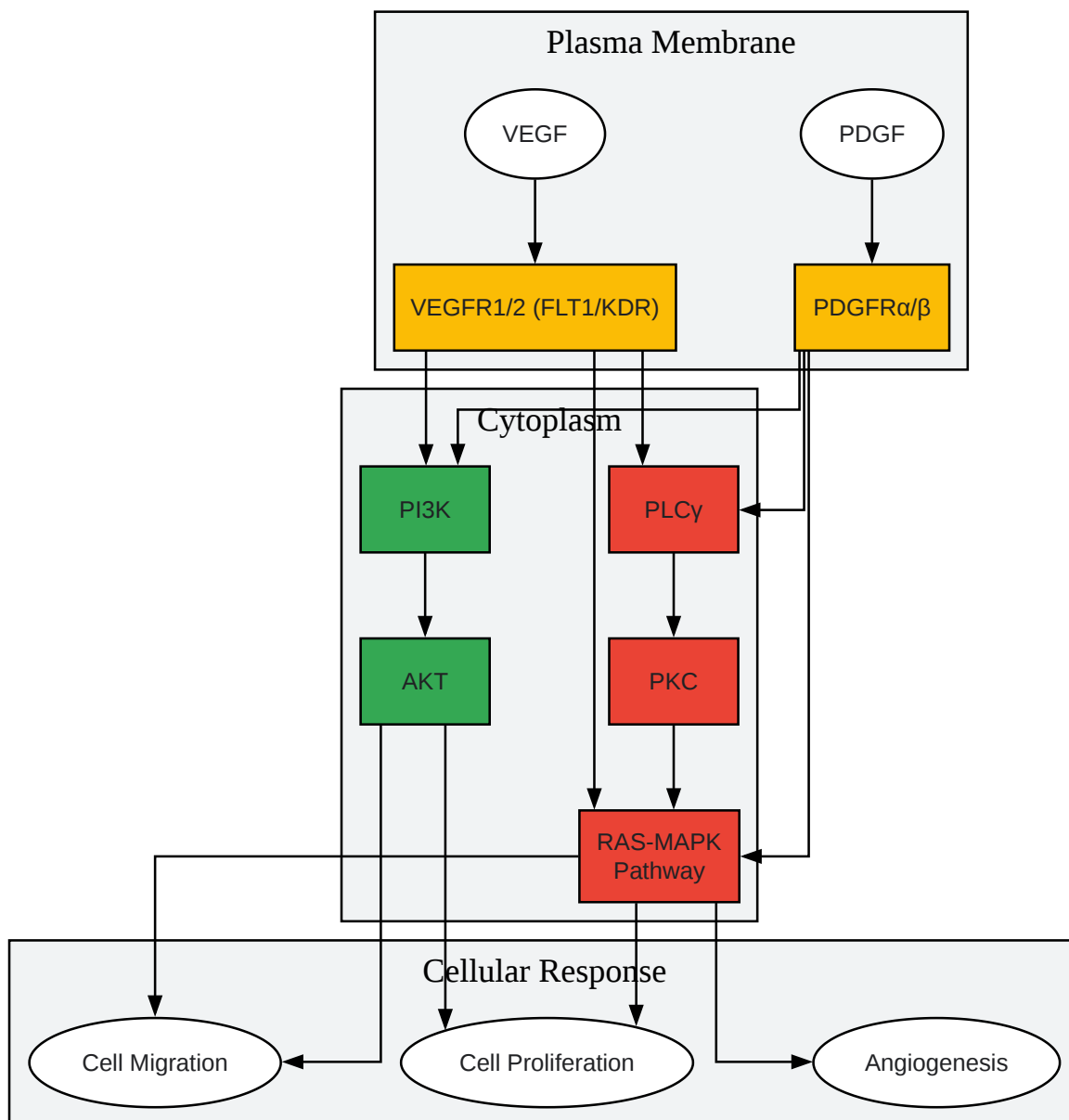
Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways affected by the inhibitors discussed and a typical workflow for kinase inhibitor profiling.



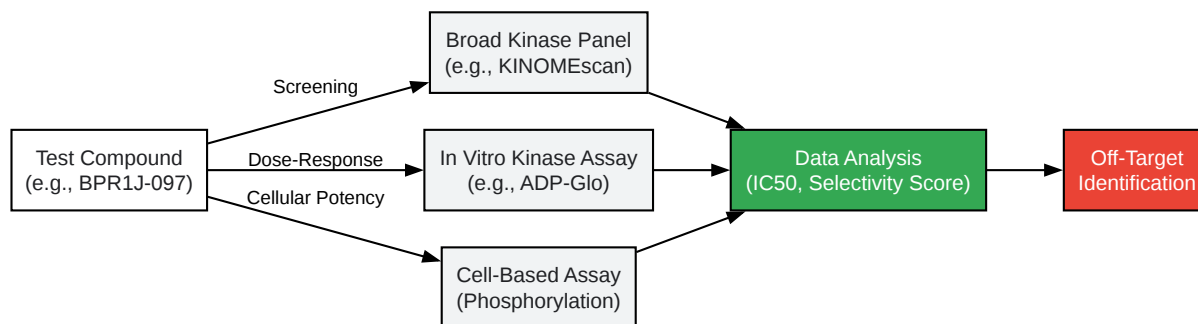
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Figure 1: Simplified FLT3 Signaling Pathway.



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Figure 2: Overview of VEGFR and PDGFR Signaling Pathways.



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Figure 3: Experimental Workflow for Kinase Inhibitor Profiling.

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